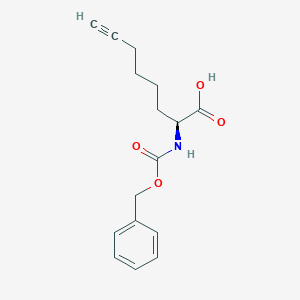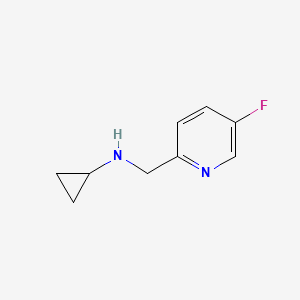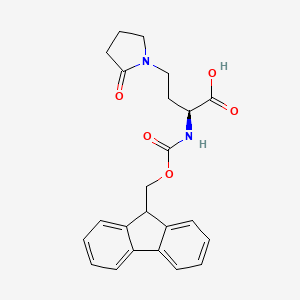![molecular formula C7H3ClN4 B12848737 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B12848737.png)
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a chlorine atom at the 2-position and a cyano group at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Catalysts: Cs2CO3 and other bases are commonly used to facilitate reactions.
Solvents: DMSO, acetonitrile, and other polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while cyclization reactions can produce more complex heterocycles .
Applications De Recherche Scientifique
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used to study its effects on various biological targets, including antimicrobial and anticancer activities.
Material Science: It can be used in the synthesis of organic materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Lacks the chlorine and cyano substituents but shares the core structure.
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Contains different halogen and tosyl substituents.
6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles: Features amino and hetaryl groups instead of chlorine.
Uniqueness
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and cyano groups allows for diverse chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H3ClN4 |
|---|---|
Poids moléculaire |
178.58 g/mol |
Nom IUPAC |
2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-5-3-11-7-6(12-5)4(1-9)2-10-7/h2-3H,(H,10,11) |
Clé InChI |
PJGUICWIRUXVGR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=CN=C2N1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)



![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)

![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
![(1S,5R)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12848722.png)
![(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
